
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinoline-oxadiazole compounds have been synthesized and assessed for their antimicrobial efficacy against a variety of bacterial and fungal strains. For instance, derivatives of quinoline-oxadiazole showed promising antibacterial and antifungal activities against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Dodiya, Shihory, & Desai, 2012); (Desai, Shihora, & Moradia, 2007); (Desai & Dodiya, 2014).
Anti-inflammatory and Analgesic Activities
Some novel quinazolinone derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activities. These compounds have shown promising results in preliminary screenings, highlighting their potential as leads for further development in these areas (Farag et al., 2012).
Cytotoxic Activity
The synthesis of quinazolinone-1,3,4-oxadiazole derivatives has been carried out with the aim of evaluating their cytotoxic effects against cancer cell lines. Notably, certain derivatives exhibited remarkable cytotoxic activity against HeLa cell lines, indicating their potential as anticancer agents (Hassanzadeh et al., 2019).
Antihistamine Agents
Research into the design and synthesis of 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives has revealed their potential as antihistamine agents. These compounds were tested in vivo for H1-antihistaminic activity, with some derivatives showing significant protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as therapeutic agents in treating allergies (Alagarsamy et al., 2014).
Propiedades
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGIGRAYBZVUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

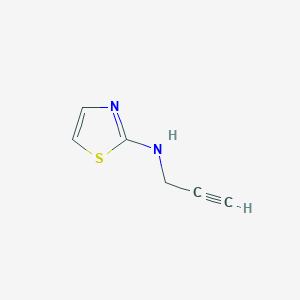
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)
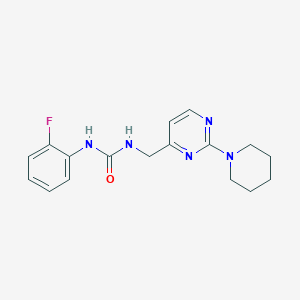
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)
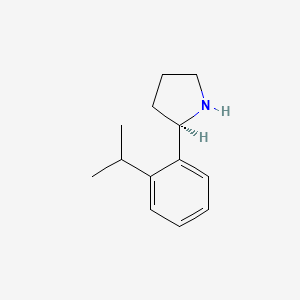
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2648437.png)
![2-(diethylamino)-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648439.png)
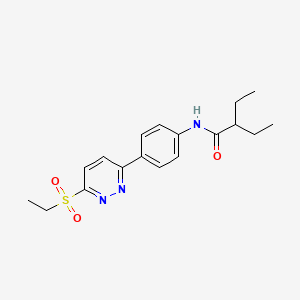
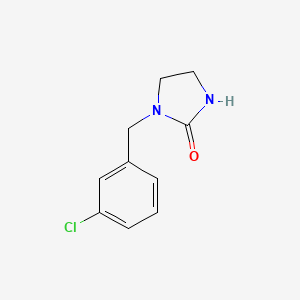

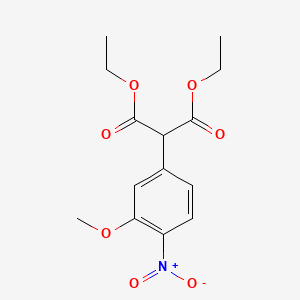

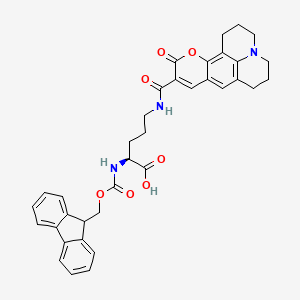
![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)